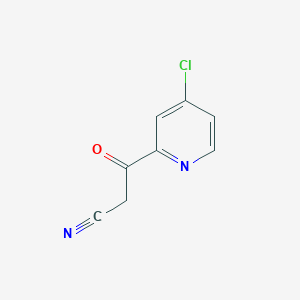

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile

Übersicht

Beschreibung

“(4-Chloropyridin-2-yl)methanol” is a chemical compound with the formula C6H6ClNO. It has a molecular weight of 143.57 . It’s used for research purposes .

Synthesis Analysis

The synthesis of “(4-Chloropyridin-2-yl)methanol” involves several stages . The first stage involves the reaction with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 20℃ for 1.5 hours. The second stage involves heating at 100℃ for 1 hour. The third stage involves the reaction with sodium hydroxide and water in methanol at 0 - 20℃ for 1.5 hours .

Molecular Structure Analysis

The molecular structure of “(4-Chloropyridin-2-yl)methanol” consists of a pyridine ring attached to a benzyl group via a carbamate linkage .

Physical and Chemical Properties Analysis

“(4-Chloropyridin-2-yl)methanol” is a liquid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 238.6±25.0 °C at 760 mmHg . The melting point is 0ºC . The flash point is 98.1±23.2 °C .

Wissenschaftliche Forschungsanwendungen

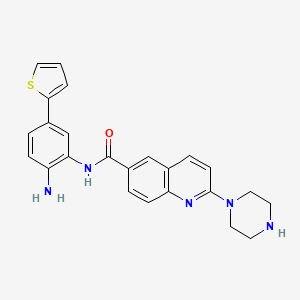

Versatile Fluorophore Synthesis

Researchers have developed a straightforward and highly effective protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This synthesis utilizes a domino four-component condensation reaction, showcasing the compound's potential in creating materials with strong blue-green fluorescence emission, which could find applications in various areas including materials science (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Organic Synthesis Applications

The compound has been used in oxidative cyclizations with conjugated alkenes to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles, demonstrating its utility in creating structurally diverse organic compounds. This process highlights its application in organic synthesis, offering a pathway to compounds with potential biological and pharmacological activities (M. Yılmaz, Neşe Uzunalioğlu, & A. Pekel, 2005).

Heterocyclic Compound Synthesis

Further research has focused on the synthesis of different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, a closely related compound. This synthesis underlines the importance of such compounds as precursors for creating heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (A. Fadda, A. El‐Mekabaty, I. Mousa, & K. Elattar, 2014).

Advanced Material Development

Another study highlighted the synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process. This process underscores the potential of using such compounds in the development of advanced materials with unique structural and functional properties (M. Muthu, Rakkappan Vishnu Priya, A. Almansour, R. Suresh Kumar, & R. Kumar, 2018).

Corrosion Inhibition

Research into tetrahydrocarbazole derivatives as corrosion inhibitors for zinc in HCl solution has shown that compounds structurally similar to 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile can serve as effective corrosion inhibitors, highlighting its potential industrial application in protecting metals against corrosion (A. Fouda & M. Abdallah, 2010).

Safety and Hazards

“(4-Chloropyridin-2-yl)methanol” is classified as a warning signal word . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

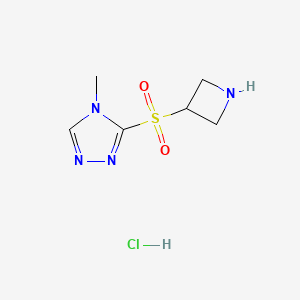

IUPAC Name |

3-(4-chloropyridin-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-4-11-7(5-6)8(12)1-3-10/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMKAJXTJVXJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)

![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)

![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)